![molecular formula C14H34O8Si2 B14122119 Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane CAS No. 70776-52-2](/img/structure/B14122119.png)
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane is an organosilicon compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a silane coupling agent, which helps in improving the adhesion between organic and inorganic materials. It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols and ethers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane typically involves a multi-step process:
Reaction of 3-chloropropyltrimethoxysilane with ethylene glycol: This step involves the reaction of 3-chloropropyltrimethoxysilane with ethylene glycol to form an intermediate product.
Reaction with trimethoxysilane: The intermediate product is then reacted with trimethoxysilane under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves the use of fixed bed reactors and catalysts to optimize the yield and purity of the product. The process is designed to be efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: It can undergo condensation reactions to form siloxane networks, which are essential in the formation of silicone materials.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often performed under controlled temperature and humidity conditions to ensure the formation of stable siloxane bonds.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxane Networks: Formed during condensation reactions, which are crucial in the production of silicone-based materials.
Aplicaciones Científicas De Investigación
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane involves its ability to form strong covalent bonds with both organic and inorganic materials. This is achieved through the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the improved adhesion and stability of the materials treated with this compound .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy-[3-(methylamino)propyl]silane: Another silane coupling agent with similar properties but different functional groups.
(3-Chloropropyl)trimethoxysilane: Used for surface modification and has similar applications.
Uniqueness
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane is unique due to its specific structure, which allows for enhanced flexibility and reactivity in various applications. Its ability to form stable siloxane networks makes it particularly valuable in the production of high-performance materials .
Propiedades
Número CAS |
70776-52-2 |
|---|---|
Fórmula molecular |
C14H34O8Si2 |
Peso molecular |
386.58 g/mol |
Nombre IUPAC |
trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane |
InChI |
InChI=1S/C14H34O8Si2/c1-15-23(16-2,17-3)13-7-9-21-11-12-22-10-8-14-24(18-4,19-5)20-6/h7-14H2,1-6H3 |
Clave InChI |
AQYRHKNCMOCQEV-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCOCCOCCC[Si](OC)(OC)OC)(OC)OC |
Números CAS relacionados |
70776-52-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122041.png)
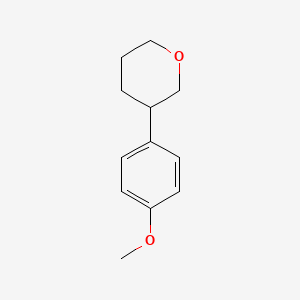
![9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione](/img/structure/B14122059.png)
![Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14122067.png)
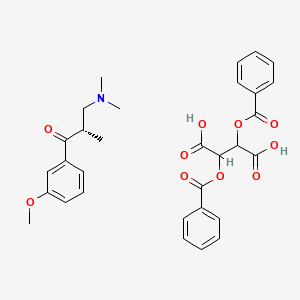
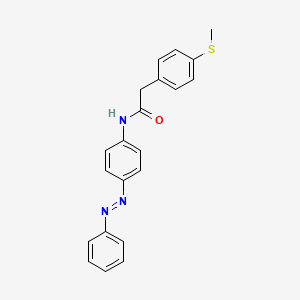
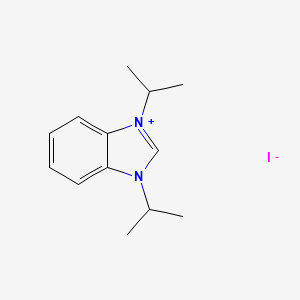
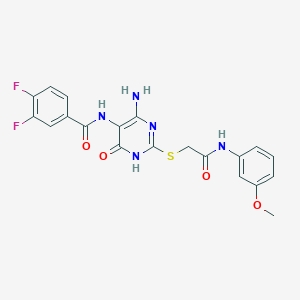

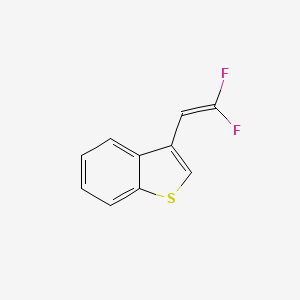
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
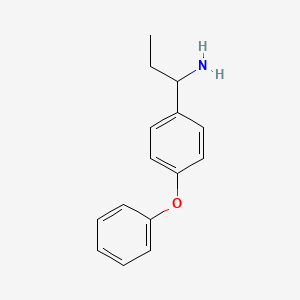
![1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B14122136.png)
